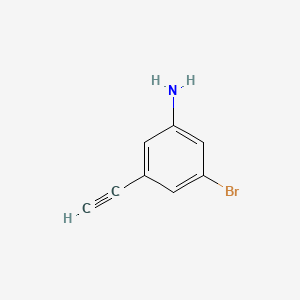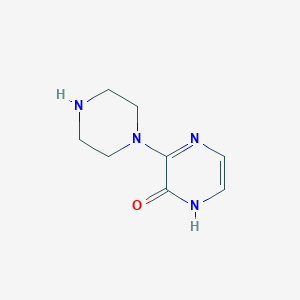![molecular formula C15H23IO3 B13488448 Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13488448.png)
Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the iodomethyl and cyclopentylmethyl groups. The final step involves esterification to form the ethyl carboxylate group. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the bicyclic core or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde.
科学的研究の応用
Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity.
類似化合物との比較
Similar Compounds
- Ethyl 3-(cyclopentylmethyl)-1-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- Ethyl 3-(cyclopentylmethyl)-1-(chloromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Uniqueness
Ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to the presence of the iodomethyl group, which is more reactive than its bromo- and chloro- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C15H23IO3 |
|---|---|
分子量 |
378.25 g/mol |
IUPAC名 |
ethyl 3-(cyclopentylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
InChI |
InChI=1S/C15H23IO3/c1-2-18-13(17)15-8-14(9-15,10-16)19-12(15)7-11-5-3-4-6-11/h11-12H,2-10H2,1H3 |
InChIキー |
FMXQIWVBJWGSAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C12CC(C1)(OC2CC3CCCC3)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-(iodomethyl)-3-(3-(trifluoromethoxy)phenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13488370.png)
![Methyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13488373.png)

![3-[1-oxo-4-(piperazine-1-sulfonyl)-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13488375.png)

![3-[2-(2-Azidoethoxy)ethoxy]aniline hydrochloride](/img/structure/B13488377.png)



![lithium(1+) 2-(5-chloro-4-{4-[(methoxycarbonyl)amino]phenyl}-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazol-2-yl)-3-phenylpropanoate](/img/structure/B13488404.png)

![6-chloro-N-[4-(3-fluoro-5-methoxyphenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride](/img/structure/B13488412.png)
![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)carbamate](/img/structure/B13488418.png)

